1,1-Diethyl-2-pentylhydrazine
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Overview
Description
1,1-Diethyl-2-pentylhydrazine is a chemical compound with the molecular formula C9H22N2 and a molecular weight of 158.28 g/mol It is a hydrazine derivative, characterized by the presence of two ethyl groups and a pentyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-2-pentylhydrazine typically involves the reaction of hydrazine with appropriate alkyl halides. One common method is the alkylation of hydrazine with diethyl sulfate and pentyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Diethyl-2-pentylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or azo compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .
Scientific Research Applications
1,1-Diethyl-2-pentylhydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Diethyl-2-pentylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular function and metabolism .
Comparison with Similar Compounds
Similar Compounds
1,1-Diethylhydrazine: Similar structure but lacks the pentyl group.
1,1-Dimethyl-2-pentylhydrazine: Similar structure but with methyl groups instead of ethyl groups.
1,1-Diethyl-2-butylhydrazine: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
1,1-Diethyl-2-pentylhydrazine is unique due to the presence of both ethyl and pentyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
67398-41-8 |
---|---|
Molecular Formula |
C9H22N2 |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
1,1-diethyl-2-pentylhydrazine |
InChI |
InChI=1S/C9H22N2/c1-4-7-8-9-10-11(5-2)6-3/h10H,4-9H2,1-3H3 |
InChI Key |
MVMRYSSNWDNQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNN(CC)CC |
Origin of Product |
United States |
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